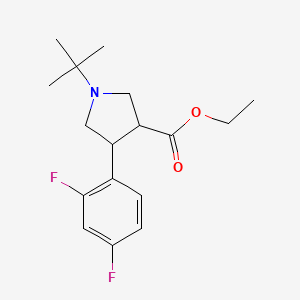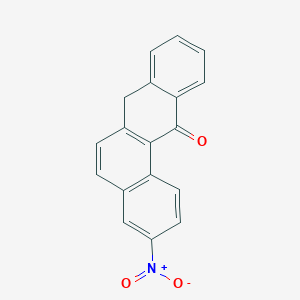
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-3,5-diphenyl-7-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-3,5-diphenyl-7-(trifluoromethyl)- is a synthetic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique trifluoromethyl group, which can significantly influence its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-3,5-diphenyl-7-(trifluoromethyl)- typically involves multi-step organic reactions One common method includes the condensation of an appropriate ortho-diamine with a β-dicarbonyl compound under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-3,5-diphenyl-7-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-3,5-diphenyl-7-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as anxiolytic and anticonvulsant activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The trifluoromethyl group can enhance its binding affinity and selectivity, leading to potent pharmacological effects. The pathways involved may include modulation of neurotransmitter release and inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant activities.
Uniqueness
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-3,5-diphenyl-7-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to other benzodiazepines. This group can enhance lipophilicity, metabolic stability, and binding affinity to specific targets.
Eigenschaften
Molekularformel |
C23H17F3N2O2 |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
1-methyl-3,5-diphenyl-7-(trifluoromethyl)-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C23H17F3N2O2/c1-27-18-13-12-16(23(24,25)26)14-19(18)28(17-10-6-3-7-11-17)22(30)20(21(27)29)15-8-4-2-5-9-15/h2-14,20H,1H3 |
InChI-Schlüssel |
RXVFRMXAXTXYKU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N(C(=O)C(C1=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-1,3-diazinan-1-yl]hexoxycarbonylamino]hexyl]carbamate](/img/structure/B14793828.png)




![2-amino-N-[(4-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793885.png)
![2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B14793888.png)

![Tert-butyl 3-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate](/img/structure/B14793898.png)
![[3-[5-[4-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,6aS,6bR,12aR)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14793900.png)

![(2S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(pyrazin-2-YL)ethyl]propanamide](/img/structure/B14793907.png)
![[(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14793916.png)
![Benzyl 4-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14793919.png)
